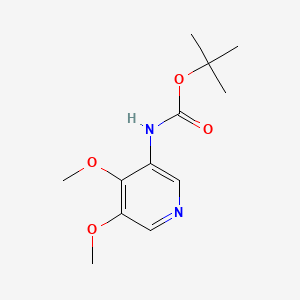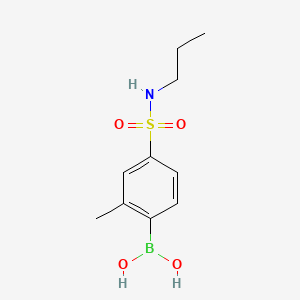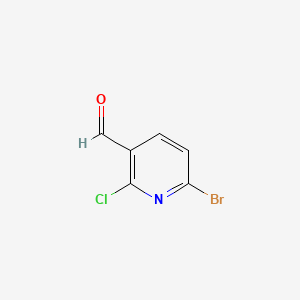
6-Bromo-2-chloronicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-chloronicotinaldehyde is an organic compound . It is a halogenated heterocycle . The empirical formula is C6H3BrClNO and the molecular weight is 220.45 .
Molecular Structure Analysis
The SMILES string representation of 6-Bromo-2-chloronicotinaldehyde is Clc1nc(Br)ccc1C=O . The InChI representation is 1S/C6H3BrClNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H .Physical And Chemical Properties Analysis
6-Bromo-2-chloronicotinaldehyde is a solid . Its empirical formula is C6H3BrClNO and its molecular weight is 220.45 . The SMILES string representation is Clc1nc(Br)ccc1C=O and the InChI representation is 1S/C6H3BrClNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H .Aplicaciones Científicas De Investigación
Photolabile Protecting Groups
6-Bromo-2-chloronicotinaldehyde derivatives have been utilized in the development of photolabile protecting groups for aldehydes and ketones. For instance, 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) demonstrated effectiveness as a photoremovable protecting group under simulated physiological conditions. This application is pivotal for controlled release mechanisms in chemical syntheses and biological studies, showcasing the compound's utility in creating sensitive and reversible linkages in molecular structures (Lu, Fedoryak, Moister, & Dore, 2003).
Synthesis of Chromene Derivatives
The compound also finds application in the synthesis of chromene derivatives, which hold significant interest due to their broad range of biological activities, including anticancer properties. The synthesis process involves the reaction with triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid, highlighting the versatility and reactivity of 6-Bromo-2-chloronicotinaldehyde in facilitating the formation of complex organic structures with potential therapeutic applications (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Development of Advanced Materials and Catalysts
Research into the structural, vibrational spectra, and photochemistry of 6-Bromopyridine-2-carbaldehyde, a closely related compound, contributes to our understanding of the physicochemical properties of these bromo-substituted aldehydes. Such studies are crucial for their application in supramolecular chemistry, catalysis, and the development of luminescent complexes, potentially extending to the design of new materials and catalysts (Brito, Lopes, Ogruc Ildiz, & Fausto, 2023).
Antimicrobial and Antimalarial Agents
Furthermore, 6-Bromo-2-chloronicotinaldehyde derivatives have been synthesized and evaluated for their antimicrobial and antimalarial properties. This research area is critical for discovering new drugs and therapeutic agents, showcasing the compound's potential in contributing to the development of novel treatments for infectious diseases (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
Safety And Hazards
6-Bromo-2-chloronicotinaldehyde is classified as Acute Tox. 3 Oral . It is combustible and can cause acute toxicity or chronic effects . The safety information suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Propiedades
IUPAC Name |
6-bromo-2-chloropyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKNHWDBCZRAOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670591 |
Source


|
| Record name | 6-Bromo-2-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloronicotinaldehyde | |
CAS RN |
1125410-08-3 |
Source


|
| Record name | 6-Bromo-2-chloro-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125410-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581210.png)

![2-[2-(Morpholin-4-yl)ethoxy]-N-(pyridin-3-yl)benzamide](/img/structure/B581212.png)


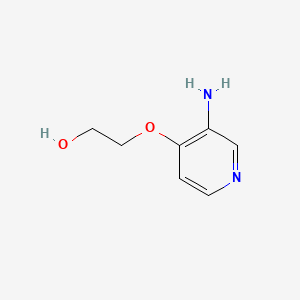
![8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B581218.png)
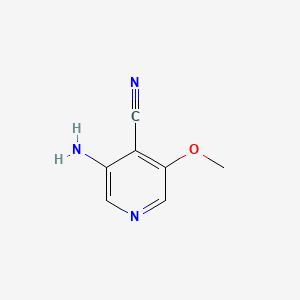
![N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole](/img/structure/B581221.png)
![5-broMo-N-Methylbenzo[d]oxazol-2-aMine](/img/structure/B581222.png)
